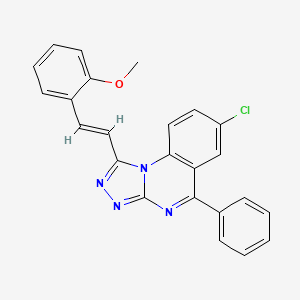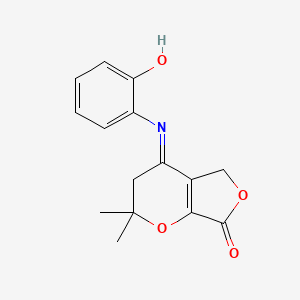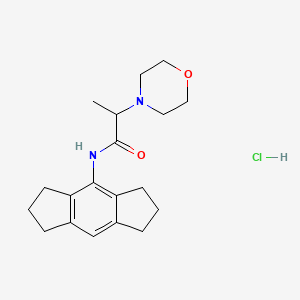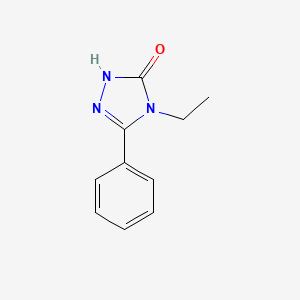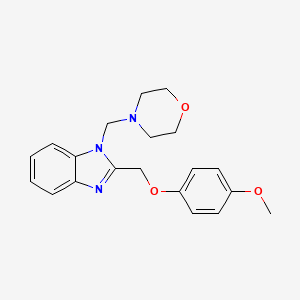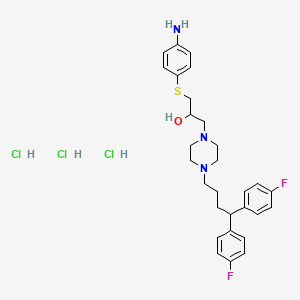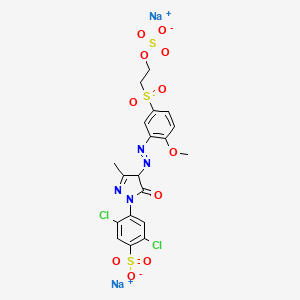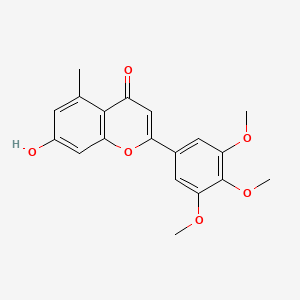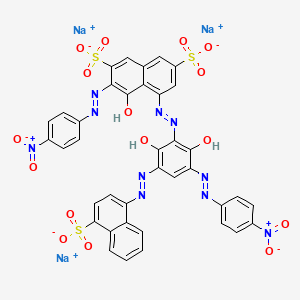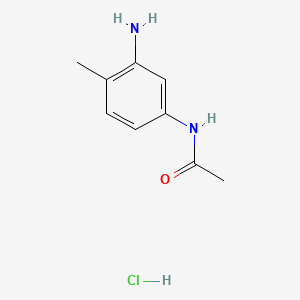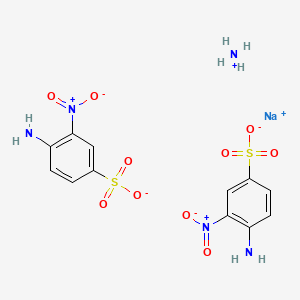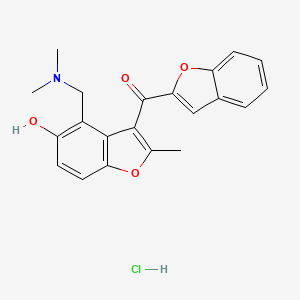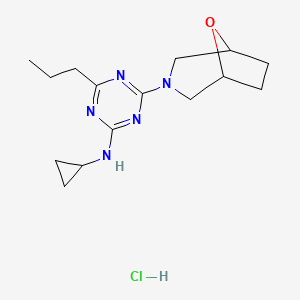
N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-4-(8-oxa-3-azabicyclo(321)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a strong base to facilitate nucleophilic substitution.
Formation of the Bicyclic Structure: This can be accomplished through intramolecular cyclization reactions, often requiring specific catalysts and reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl
- N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl
Uniqueness
N-Cyclopropyl-4-(8-oxa-3-azabicyclo(321)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
CAS No. |
148296-20-2 |
|---|---|
Molecular Formula |
C15H24ClN5O |
Molecular Weight |
325.84 g/mol |
IUPAC Name |
N-cyclopropyl-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-propyl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-2-3-13-17-14(16-10-4-5-10)19-15(18-13)20-8-11-6-7-12(9-20)21-11;/h10-12H,2-9H2,1H3,(H,16,17,18,19);1H |
InChI Key |
RWJMPCMVROCCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


